molecular formula C13H13N3O2S B2777808 tert-Butyl 2-cyano-2-{[1,3]thiazolo[5,4-b]pyridin-2-yl}acetate CAS No. 1989672-32-3

tert-Butyl 2-cyano-2-{[1,3]thiazolo[5,4-b]pyridin-2-yl}acetate

Cat. No.: B2777808
CAS No.: 1989672-32-3
M. Wt: 275.33
InChI Key: SQHODDAYNRBUSQ-UHFFFAOYSA-N
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Description

tert-Butyl 2-cyano-2-{[1,3]thiazolo[5,4-b]pyridin-2-yl}acetate is a heterocyclic compound featuring a thiazolo[5,4-b]pyridine core fused with a pyridine ring and a thiazole moiety. The molecule is substituted at the thiazolo ring’s 2-position with a cyano group and a tert-butyl ester-functionalized acetate chain. Its molecular formula is C₁₄H₁₂N₃O₂S, with a molecular weight of 298.33 g/mol.

Properties

IUPAC Name

tert-butyl 2-cyano-2-([1,3]thiazolo[5,4-b]pyridin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c1-13(2,3)18-12(17)8(7-14)10-16-9-5-4-6-15-11(9)19-10/h4-6,8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHODDAYNRBUSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C#N)C1=NC2=C(S1)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-cyano-2-{[1,3]thiazolo[5,4-b]pyridin-2-yl}acetate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazolopyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolopyridine ring.

    Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions, often using cyanide salts.

    Esterification: The final step involves esterification with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl 2-cyano-2-{[1,3]thiazolo[5,4-b]pyridin-2-yl}acetate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the cyano group or other substituents can be replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Cyanide salts, alkyl halides, and other nucleophiles.

Major Products

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids.

    Reduction: Reduced forms with primary or secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-cyano-2-{[1,3]thiazolo[5,4-b]pyridin-2-yl}acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-Butyl 2-cyano-2-{[1,3]thiazolo[5,4-b]pyridin-2-yl}acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazolopyridine core can bind to active sites, while the cyano and ester groups can influence the compound’s pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with other thiazolo-pyridine derivatives, differing primarily in substituents and ring fusion positions. Key analogues include:

Methyl 2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}acetate (C₁₂H₁₁NO₂S) : Substituents: Methyl ester at the acetate chain and a thiazolo[4,5-c]pyridine core. Key difference: The pyridine-thiazole fusion at [4,5-c] alters electronic distribution compared to the [5,4-b] isomer.

tert-Butyl 5-bromothiazolo[5,4-b]pyridin-2-ylcarbamate (C₁₁H₁₂BrN₃O₂S) : Substituents: Bromine at the pyridine 5-position and a tert-butyl carbamate group. Key difference: The bromine atom introduces steric bulk and halogenic reactivity, contrasting with the cyano group’s electronic effects.

Physicochemical Properties

A comparative analysis of calculated properties is summarized below:

Compound Molecular Formula H-Bond Donors H-Bond Acceptors Rotatable Bonds Heavy Atoms
tert-Butyl 2-cyano-2-{[1,3]thiazolo[5,4-b]pyridin-2-yl}acetate C₁₄H₁₂N₃O₂S 0 5 4 20
Methyl 2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}acetate C₁₂H₁₁NO₂S 0 4 3 16
tert-Butyl 5-bromothiazolo[5,4-b]pyridin-2-ylcarbamate C₁₁H₁₂BrN₃O₂S 1 5 4 18
  • H-Bonding: The target compound lacks hydrogen bond donors but has five acceptors (ester carbonyl oxygen, cyano nitrogen, thiazolo nitrogen, pyridine nitrogen, and sulfur), enhancing solubility in polar aprotic solvents.

Biological Activity

tert-Butyl 2-cyano-2-{[1,3]thiazolo[5,4-b]pyridin-2-yl}acetate (CAS Number: 1989672-32-3) is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and research findings associated with this compound, focusing on its cytotoxicity, antioxidant properties, and interactions with molecular targets.

  • Molecular Formula : C13H13N3O2S
  • Molecular Weight : 275.33 g/mol
  • Boiling Point : Approximately 414.3 °C (predicted)
  • Density : 1.295 g/cm³ (predicted)
  • pKa : 5.01 (predicted)

The biological activity of this compound is primarily attributed to its structural components:

  • The cyano group facilitates hydrogen bonding and dipole-dipole interactions.
  • The thiazole and pyridine rings participate in π-π stacking interactions, enhancing the compound's reactivity and biological activity .

Antioxidant Activity

Research indicates that compounds containing thiazole and pyridine moieties often exhibit significant antioxidant properties. In a study evaluating various synthesized compounds, those with similar structural features demonstrated notable antiradical activity and electron transfer capabilities. The antioxidant potential was assessed through multiple assays, revealing that modifications on the thiazole ring could enhance these properties further .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines:

  • Cell Lines Tested : Human pulmonary malignant cells (A549) and normal human foreskin fibroblasts (BJ).
  • Results indicated that certain derivatives exhibited significant selectivity towards malignant cells compared to normal cells. For instance, compounds analogous to tert-butyl 2-cyano derivatives showed promising cytotoxicity profiles with IC50 values indicating potent anti-cancer activity .

Study on Anticancer Activity

In a specific investigation involving thiazolopyridine derivatives, researchers synthesized several compounds to assess their anticancer activities. Among these, certain derivatives demonstrated exceptional selectivity for cancerous cells while maintaining low toxicity towards normal cells. This suggests that structural modifications at specific positions on the thiazole ring can lead to the development of more effective therapeutic agents against cancer .

Comparative Analysis with Similar Compounds

A comparative analysis was conducted between tert-butyl 2-cyano derivatives and other thiazolopyridine compounds:

Compound NameStructureCytotoxicity (IC50)Antioxidant Activity
This compoundStructureLow µM rangeHigh
Other ThiazolopyridinesVariesVariesModerate

This table illustrates that while many thiazolopyridine derivatives exhibit biological activity, tert-butyl 2-cyano derivatives often show enhanced potency in both antioxidant and cytotoxic activities.

Q & A

Q. What are the key structural features and physicochemical properties of tert-butyl 2-cyano-2-{[1,3]thiazolo[5,4-b]pyridin-2-yl}acetate?

Answer: The compound features a thiazolo[5,4-b]pyridine core fused with a pyridine ring, a tert-butyl ester group, and a cyano substituent. Key properties include:

  • Molecular formula : C₁₃H₁₃N₃O₂S
  • Molecular weight : 275.33 g/mol
  • Functional groups : Tert-butyl ester (enhances stability), cyano group (participates in nucleophilic additions), and thiazole-pyridine moiety (imparts π-π stacking potential and bioactivity) .
    Physicochemical characterization employs:
  • FTIR : Confirms ester (C=O stretch ~1720 cm⁻¹) and cyano (C≡N stretch ~2250 cm⁻¹) groups.
  • NMR : ¹H NMR resolves aromatic protons (δ 7.5–8.5 ppm) and tert-butyl protons (δ 1.2–1.4 ppm) .

Q. What synthetic routes are commonly employed for the preparation of this compound?

Answer: A typical multi-step synthesis involves:

Thiazole ring formation : Condensation of 2-aminopyridine derivatives with α-bromo ketones.

Esterification : Reaction with tert-butyl cyanoacetate under basic conditions (e.g., K₂CO₃ in DMF).

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) .
Critical parameters:

  • Temperature : 80–100°C for cyclization.
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency .

Q. How is the structural integrity of this compound verified post-synthesis?

Answer:

  • Modulated Differential Scanning Calorimetry (MDSC) : Determines glass transition (Tg) and phase transition temperatures to assess purity.
  • Mass Spectrometry (HRMS) : Confirms molecular ion peak ([M+H]⁺ at m/z 276.34).
  • X-ray Crystallography (if crystals obtained): Resolves bond lengths and angles (e.g., C–S bond ~1.7 Å in thiazole) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound in multi-step syntheses?

Answer:

  • Continuous Flow Reactors : Reduce side reactions by precise temperature control (e.g., 85°C ± 2°C) and rapid mixing .
  • Catalyst Screening : Pd/C or CuI for Suzuki-Miyaura couplings (if boronic acid intermediates are used).
  • Solvent Optimization : Switch from DMF to acetonitrile for easier post-reaction purification .
    Example optimization table:
ParameterStandard ProtocolOptimized ProtocolYield Improvement
Reaction Time24 h12 h (flow reactor)+15%
Catalyst Loading5 mol%2 mol% (CuI)+10%

Q. What analytical strategies are recommended for resolving contradictions in reported biological activity data for thiazolo[5,4-b]pyridine derivatives?

Answer:

  • Dose-Response Assays : Validate IC₅₀ values (e.g., antiproliferative activity reported as 50–200 nM in [12] vs. 10–50 nM in [15]).
  • Orthogonal Assays : Compare enzymatic inhibition (PI3Kα) with cellular proliferation (MTT assay) to confirm on-target effects .
  • Structural Confirmation : Re-characterize disputed compounds via 2D NMR (COSY, HSQC) to rule out isomerization .

Q. What structure-activity relationship (SAR) insights guide the design of novel derivatives based on this compound?

Answer: Key SAR findings:

  • Thiazole-Pyridine Core : Essential for PI3Kα binding (removal reduces activity >90%).
  • Cyano Group : Substitution with nitro decreases solubility but enhances potency (IC₅₀ improves from 100 nM to 30 nM).
  • tert-Butyl Ester : Replacing with methyl ester lowers metabolic stability (t₁/₂ from 4 h to 1.2 h) .

Structural Analogs and Their Features :

Compound NameStructural DifferencesBioactivity (IC₅₀)
tert-Butyl 2-cyano-3-(pyridin-2-yl)acrylateLacks thiazole ringInactive (>1 µM)
tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonateMethyl substitutions on pyridineModerate (500 nM)
tert-Butyl 2-cyano-2-(5-nitropyridin-2-yl)acetateNitro group on pyridineHigh (30 nM)

Q. Methodological Recommendations

  • For Crystallography : Use SHELXL for refinement (compatible with high-resolution data; resolves twinning in thiazole derivatives) .
  • For Biological Assays : Pair enzymatic screens (e.g., PI3Kα inhibition) with cellular thermal shift assays (CETSA) to confirm target engagement .

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